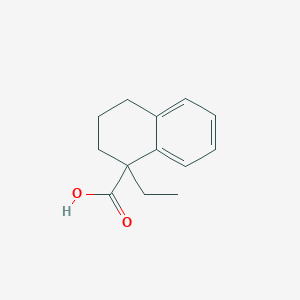

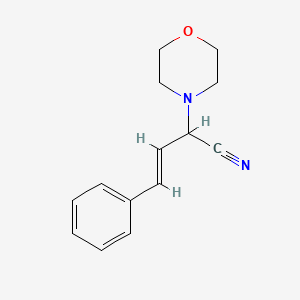

![molecular formula C13H9ClO2S B2528071 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid CAS No. 950094-47-0](/img/structure/B2528071.png)

3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid (CTAA) is an organic compound with a wide range of applications in research and development. It is a versatile molecule that can be used in the synthesis of a variety of compounds due to its unique structure and reactivity. CTAA is a monomer that can be used as a building block for the construction of polymers, and it is also used in the synthesis of various drugs and other compounds. It has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Corrosion Inhibition

- Photo-cross-linkable Polymers for Mild Steel Corrosion Inhibition : New photo-cross-linkable polymers, related to 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid, have been synthesized and shown to be highly effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers have been characterized using various spectroscopic techniques and demonstrate significant inhibitory action through spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).

Polymer Science and Material Engineering

- Polythiophene Derivatives for Material Properties : Studies on poly(3-thiophene-3-yl acrylic acid) and similar compounds reveal their potential in polymer science. They are soluble in polar solvents and display distinct electronic properties. Theoretical and experimental analyses provide valuable insights into their structural models and potential applications in material engineering (Bertran et al., 2008).

Solar Energy and Photovoltaics

- Organic Sensitizers for Solar Cells : Compounds structurally similar to this compound have been engineered as organic sensitizers for solar cell applications. They demonstrate high incident photon-to-current conversion efficiency and are crucial for developing efficient dye-sensitized solar cells (Kim et al., 2006).

Genosensors and Biosensing Applications

- Functionalized Polythiophenes for Genosensors : The synthesis of functionalized polythiophenes with unsaturated side chains, closely related to the compound , shows promising applications in genosensors. These polymers, when used as substrates, enable the detection of complementary oligonucleotides, pointing towards significant potential in biosensing applications (Peng et al., 2007).

Organic Electronics

- Organic Field-Effect Transistors : The use of related poly(acrylic acid) compounds in organic field-effect transistors demonstrates the potential for creating flexible, efficient electronic devices. These materials showcase distinct electrical performance and are suitable for implementation on flexible substrates (Dumitru et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKPVMOALKYEQU-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)

![5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2527998.png)

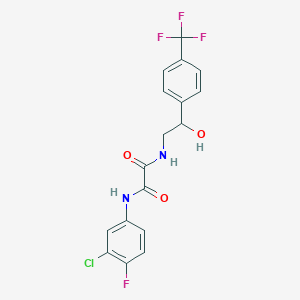

![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)

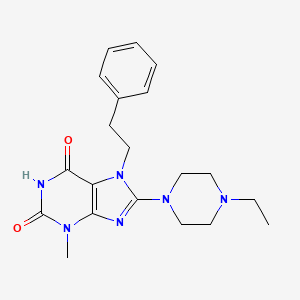

![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)

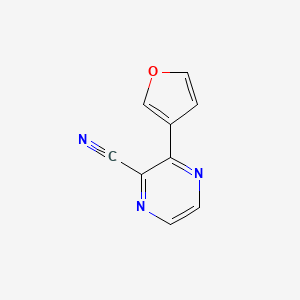

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2528007.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528008.png)